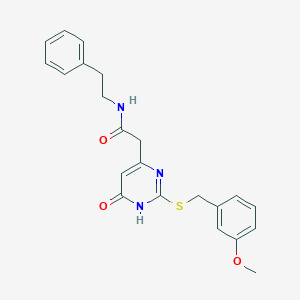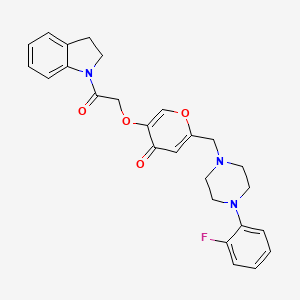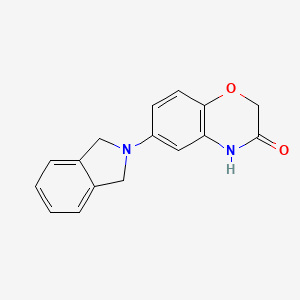
6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one” is a novel melatonin receptor ligand . It has been synthesized and evaluated for its pharmacological properties . The isoindoline analogue of this compound displays high MT2 binding affinity and high selectivity towards the MT2 subtype .
Synthesis Analysis
The synthesis of this compound involves the 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups . The synthesis process has been reported in several studies .Applications De Recherche Scientifique
Agricultural Applications
Allelochemical Properties and Herbicidal Activity
Benzoxazinones, including derivatives similar to the specified compound, have been studied for their allelopathic properties, which are the chemical interactions between plants that can inhibit the growth of competing plant species. These compounds have shown potential as natural herbicide models due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The degradation products of benzoxazinones also play a significant role in the ecological behavior of plants, contributing to chemical defense mechanisms (Macias et al., 2009). Further, specific benzoxazinone derivatives exhibit herbicidal activity, inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll synthesis, indicating their potential utility in developing new herbicides (Huang et al., 2005).
Material Science Applications
High-Performance Thermosets
Novel benzoxazine monomers containing allyl groups, derived from benzoxazinone structures, have been synthesized and utilized to produce thermosets with excellent thermomechanical properties. These materials exhibit higher glass transition temperatures and improved thermal stability, making them suitable for advanced engineering applications (Agag & Takeichi, 2003).
Pharmacological Applications
Development of Pharmaceuticals
Benzoxazinones and their derivatives have been employed in pharmaceutical development due to their bioactive properties. The structural versatility and relative chemical simplicity of the benzoxazinone skeleton make it a promising source for the development of new drugs. Their applications include serving as leads for the development of nonsteroidal progesterone receptor antagonists, highlighting their potential in therapeutic interventions (Zhang et al., 2002).
Environmental and Ecological Research
Detoxification and Ecological Interactions
Research on benzoxazinones has expanded to include their environmental impact, particularly how they influence the ecological interactions between species. Studies on Arabidopsis seedlings exposed to benzoxazinones have provided insights into plant detoxification mechanisms and the transcriptional responses to these allelochemicals, offering a deeper understanding of plant resilience and adaptation to chemical stressors (Baerson et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with themelatonin receptor MT2 . The MT2 receptor plays a crucial role in regulating circadian rhythms and sleep-wake cycles.
Mode of Action
Related compounds have been shown to act asantagonists at the MT2 receptor . This means they bind to the receptor and block its activation, preventing the downstream effects of receptor activation.
Propriétés
IUPAC Name |
6-(1,3-dihydroisoindol-2-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16-10-20-15-6-5-13(7-14(15)17-16)18-8-11-3-1-2-4-12(11)9-18/h1-7H,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENGVUFQSTIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


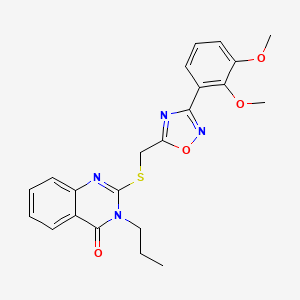
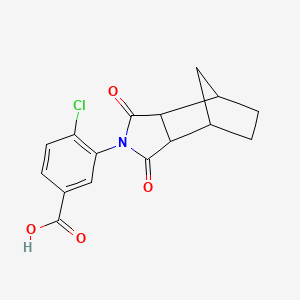
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone](/img/structure/B2849938.png)
![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)

![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)

![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)
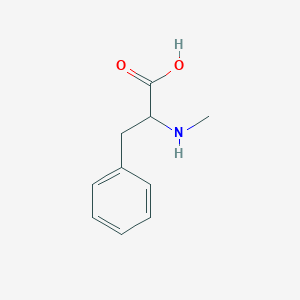

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)
